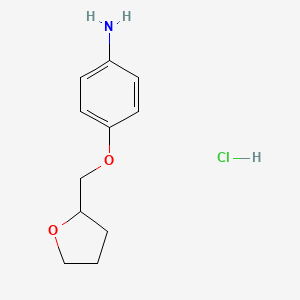
4-(Oxolan-2-ylmethoxy)aniline hydrochloride
Descripción general
Descripción
“4-(Oxolan-2-ylmethoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1172071-34-9 . It has a molecular weight of 229.71 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 4-(tetrahydro-2-furanylmethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, which included a compound structurally related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, as a corrosion inhibitor for carbon steel. This inhibitor showed a high efficiency of 91.3% at a concentration of 10^(-3) M in 1 M HCl medium. Their findings included the use of computational methods and surface analysis techniques to demonstrate the protective film formation on metal surfaces, highlighting its significant anti-corrosive properties (Dagdag et al., 2020).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, one of which was synthesized using a process involving 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This study focused on the antimicrobial activity of these synthesized compounds, providing insight into the potential use of related compounds in the development of new antimicrobial agents (Habib et al., 2013).
Dye-Sensitized Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, which is structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, and used it for the development of dye-sensitized solar cells. The study demonstrated the potential of such compounds in improving the energy conversion efficiency of solar cells, indicating their applicability in the field of renewable energy (Shahhosseini et al., 2016).
Photochromic Materials
Research by Buruianǎ et al. (2005) involved the synthesis of compounds related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride for the development of polymeric films with fluorescent properties. These films demonstrated a photochromic mechanism, indicating their potential use in optical applications (Buruianǎ et al., 2005).
Synthetic Ion Channels
Ali et al. (2012) used a compound structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride in the optical gating of nanofluidic devices based on synthetic ion channels. The study highlighted the potential of such compounds in creating hydrophilic channels, which can be used in controlled release, sensing, and information processing applications (Ali et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and its safety signal word is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVAIWQSSAQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
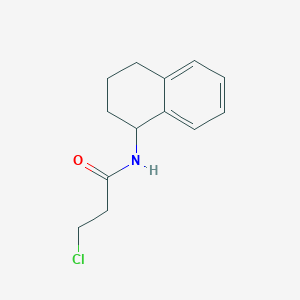
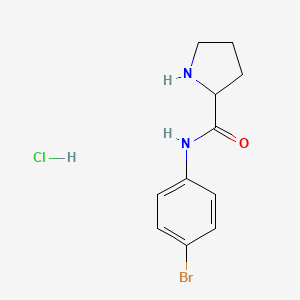
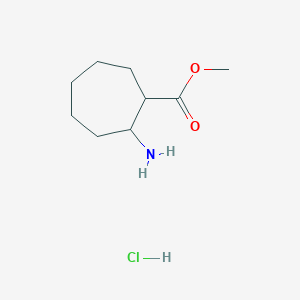
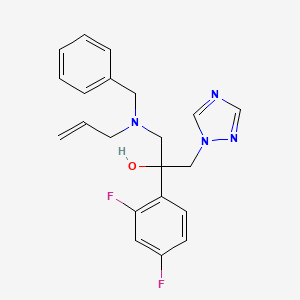
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)
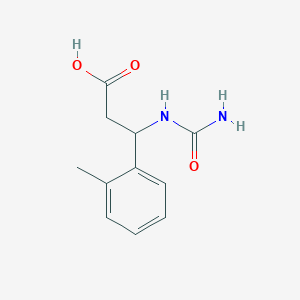
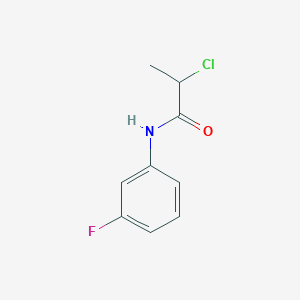
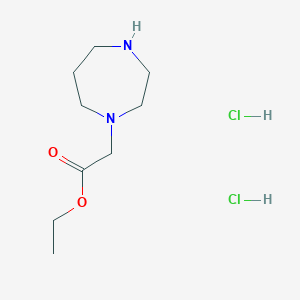
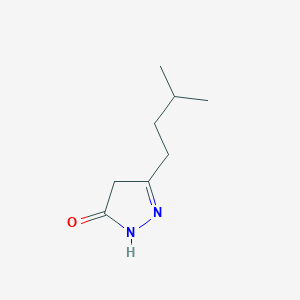
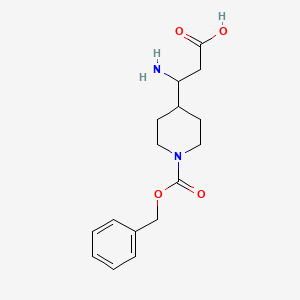
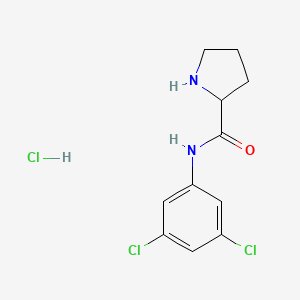
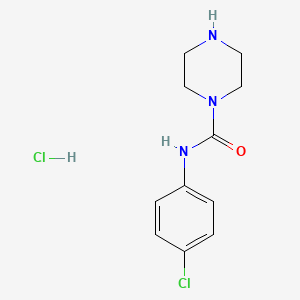
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)